molecular formula C16H15ClN2O3 B5569471 4-chloro-N-mesityl-2-nitrobenzamide

4-chloro-N-mesityl-2-nitrobenzamide

Cat. No. B5569471
M. Wt: 318.75 g/mol
InChI Key: WBFVRWHRQFISDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was synthesized and characterized using methods such as H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction (He et al., 2014). Another example is the synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid (Chidan Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied. For example, the structure-property relationship of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was investigated using density functional theory calculations and crystal structure analysis (He et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions. For instance, N-Chloro-N-methoxy-4-nitrobenzamide reacts selectively with AcONa in MeCN forming N-acetoxy-N-methoxy-4-nitrobenzamide (Shtamburg et al., 2012).

Physical Properties Analysis

The physical properties, such as crystal structure and spectroscopic properties, have been characterized in studies like the one by He et al. (2014), providing insights into the physical characteristics of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are analyzed through various techniques. For example, the study of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved electrochemical measurements and theoretical calculations to understand its properties (He et al., 2014).

Scientific Research Applications

Toxicology and Environmental Health

Research on compounds structurally related to 4-chloro-N-mesityl-2-nitrobenzamide, such as 4-chloro-1-nitrobenzene, has indicated their potential toxicological effects, emphasizing the importance of understanding their behavior in environmental and biological systems. Studies have identified various metabolites resulting from the exposure to such chemicals, providing insights into their degradation pathways and potential impacts on health and the environment (Jones et al., 2007).

Industrial and Chemical Safety

The safety protocols for handling and exposure to nitrobenzene derivatives are critical for industrial applications. Research focusing on occupational exposure to similar compounds has underlined the significance of monitoring and managing the risks associated with their use in manufacturing processes. This includes the development of guidelines for safe handling and exposure limits to protect workers in industries where these compounds are used (Letzel et al., 2003).

Analytical and Diagnostic Applications

Compounds like 4-chloro-N-mesityl-2-nitrobenzamide might be studied for their unique properties in analytical chemistry, including their use as reagents or in the development of analytical methods for detecting various substances. Research in this area focuses on enhancing the sensitivity, specificity, and efficiency of analytical techniques in environmental monitoring, forensic science, and clinical diagnostics.

Research on Metabolism and Degradation

Investigations into the metabolism and environmental degradation of nitrobenzene derivatives provide valuable information on their lifecycle and fate in biological systems and the natural environment. Understanding the metabolic pathways and degradation mechanisms can inform the development of bioremediation strategies and pollution control measures (Yoshida et al., 1992).

properties

IUPAC Name

4-chloro-2-nitro-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-9-6-10(2)15(11(3)7-9)18-16(20)13-5-4-12(17)8-14(13)19(21)22/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFVRWHRQFISDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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